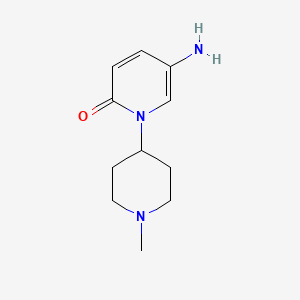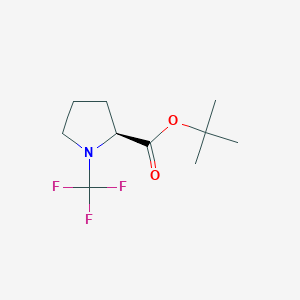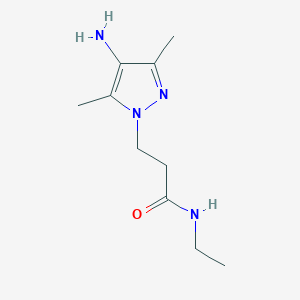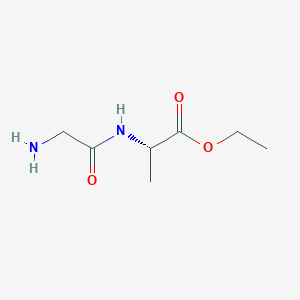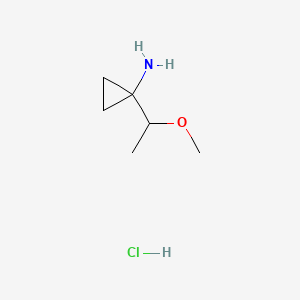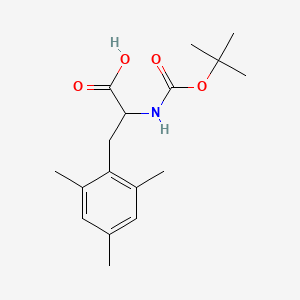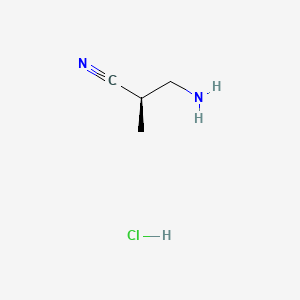
(2R)-3-amino-2-methylpropanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-amino-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C4H9ClN2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-methylpropanenitrile hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of (2R)-2-methylpropanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-amino-2-methylpropanenitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction typically produces primary or secondary amines.
Applications De Recherche Scientifique
(2R)-3-amino-2-methylpropanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-3-amino-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-2-methylpropanenitrile: Similar structure but lacks the hydrochloride group.
(2R)-3-amino-2-methylbutanenitrile: Similar structure with an additional carbon in the chain.
(2R)-3-amino-2-methylpropanamide: Similar structure with an amide group instead of a nitrile.
Uniqueness
(2R)-3-amino-2-methylpropanenitrile hydrochloride is unique due to its specific chiral configuration and the presence of both an amino and nitrile group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
2866253-70-3 |
|---|---|
Formule moléculaire |
C4H9ClN2 |
Poids moléculaire |
120.58 g/mol |
Nom IUPAC |
(2R)-3-amino-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(2-5)3-6;/h4H,2,5H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
CIONCBKTSZPGCP-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](CN)C#N.Cl |
SMILES canonique |
CC(CN)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)
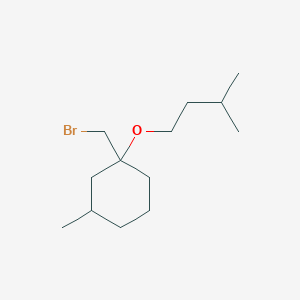
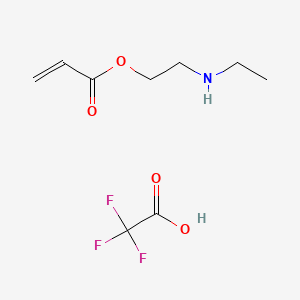
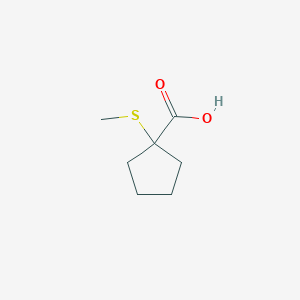
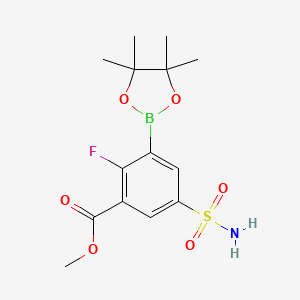
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
